4-Aminobut-2-enoic acid

GABAC receptor ρ1 subunit conformational isomer selectivity

4-Aminobut-2-enoic acid, commonly referred to as trans-4-aminocrotonic acid (TACA), is a rigidified, unsaturated analogue of the major inhibitory neurotransmitter γ-aminobutyric acid (GABA). Unlike flexible GABA, TACA locks the amino and carboxyl functional groups into a fixed trans (E) configuration via an α,β-unsaturated carbon backbone, which enforces an extended molecular geometry.

Molecular Formula C4H7NO2
Molecular Weight 101.10 g/mol
Cat. No. B7979155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobut-2-enoic acid
Molecular FormulaC4H7NO2
Molecular Weight101.10 g/mol
Structural Identifiers
SMILESC(C=CC(=O)O)N
InChIInChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)
InChIKeyFMKJUUQOYOHLTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminobut-2-enoic Acid (TACA) for Neuroscience Research — A Conformationally Restricted GABA Analogue with Dual Receptor Agonism and Transporter Activity


4-Aminobut-2-enoic acid, commonly referred to as trans-4-aminocrotonic acid (TACA), is a rigidified, unsaturated analogue of the major inhibitory neurotransmitter γ-aminobutyric acid (GABA). Unlike flexible GABA, TACA locks the amino and carboxyl functional groups into a fixed trans (E) configuration via an α,β-unsaturated carbon backbone, which enforces an extended molecular geometry [1]. This conformational constraint endows TACA with a distinct pharmacological profile: it acts as a potent agonist at both GABAA and GABAC (ρ1) receptors, functions as a competitive inhibitor of GABA uptake transporters, and serves as a substrate for the metabolic enzyme GABA transaminase (GABA-T) . Such multi-modal modulation of GABAergic neurotransmission makes TACA a widely utilised pharmacological tool in neuroscience and neuropharmacology.

Why 4-Aminobut-2-enoic Acid (TACA) Cannot Be Simply Replaced by GABA, Muscimol, or Its Cis-Isomer CACA — Differential Pharmacology at GABA Receptor Subtypes


In-class GABAergic agonists cannot be interchanged without altering experimental outcomes because they exhibit divergent rank-order potency, maximal efficacy, and selectivity across GABAA and GABAC receptor subtypes. The trans (E) conformational isomer TACA and its cis (Z) isomer CACA provide the most striking example: although they are geometric isomers of the same molecular formula, TACA is a high-potency, high-efficacy agonist at ρ1 GABA C receptors (EC50 = 0.6 μM, 95% efficacy relative to GABA), whereas CACA is a low-potency partial agonist (EC50 = 95 μM, 60% efficacy) [1]. Furthermore, TACA uniquely inhibits GABA reuptake transporters—a property absent in CACA—which introduces an additional pharmacological variable in tissue or in vivo experiments . Generic substitution with unconstrained GABA itself fails to replicate the fixed extended conformation that TACA uses to probe receptor binding-site geometry, as demonstrated by differential sensitivities at mutated ρ1 receptors [1]. These quantitative pharmacological divergences mandate compound-specific procurement when experimental design requires precisely defined receptor activation, transport inhibition, or conformational constraint.

Quantitative Differentiation Evidence for 4-Aminobut-2-enoic Acid (TACA) Against Closest Structural and Pharmacological Comparators


GABAC ρ1 Receptor Potency: TACA vs. Cis-Isomer CACA — A 158-Fold Difference in EC50

At human homomeric ρ1 GABAC receptors expressed in Xenopus oocytes, TACA exhibits an EC50 of 0.6 μM, making it a potent full agonist. In stark contrast, its cis-geometric isomer CACA displays an EC50 of 95 μM, representing a 158-fold reduction in apparent potency [1]. TACA achieves 95% maximal efficacy relative to GABA, whereas CACA reaches only 60% efficacy, classifying it as a partial agonist [1]. This demonstrates that the trans (extended) vs. cis (folded) conformational constraint imposed by the C2–C3 double bond is the sole molecular determinant of this profound pharmacological divergence.

GABAC receptor ρ1 subunit conformational isomer selectivity

Binding Affinity at Homomeric ρ1 GABAA Receptors: TACA (Ki = 0.36 μM) vs. GABA (Endogenous Ligand)

TACA binds to homomeric ρ1 subunit-containing GABAA receptors with high affinity, exhibiting a Ki of 0.36 μM determined by [³H]GABA displacement assays . In comparison, the endogenous agonist GABA binds to the same ρ1 receptors with an apparent Ki of approximately 1.2 μM, as reported from single oocyte [³H]GABA displacement studies under identical ionic conditions [1]. This indicates that TACA possesses roughly 3.3-fold higher binding affinity than GABA for the ρ1 orthosteric site.

GABA receptor binding ρ1 pharmacology radioligand displacement

Functional Selectivity: GABA Uptake Inhibition by TACA Versus No Uptake Activity by Cis-Isomer CACA

TACA acts as a competitive inhibitor of GABA uptake in rat brain slice preparations, serving as a substrate for the GABA transport system, whereas its cis-isomer CACA does not significantly inhibit GABA reuptake [1]. In functional assays using hPAT1 and mPAT1 transporters expressed in Xenopus oocytes, TACA inhibited [³H]GABA uptake, along with vigabatrin and guvacine, while gabapentin showed no effect [2]. This transporter interaction is unique to the trans-conformation and is not shared by CACA, which is described as a selective GABAC receptor agonist lacking significant uptake activity [3].

GABA transporter uptake inhibition neurotransmitter clearance

GABA Transaminase Substrate Activity: TACA as a Metabolic Probe Versus Metabolically Stable Comparators

TACA serves as an active substrate for the GABA-degrading enzyme GABA transaminase (GABA-T), a property that distinguishes it from metabolically inert GABAC agonists such as CACA and the classical GABAA agonist muscimol . The trans-α,β-unsaturated structure permits enzymatic recognition and turnover by GABA-T, as confirmed by product profile analysis . This metabolic susceptibility means that TACA's effective concentration in tissue preparations declines over time, a factor absent with non-substrate comparators.

GABA-T metabolism enzyme substrate conformationally restricted analogue

Optimal Research Application Scenarios for 4-Aminobut-2-enoic Acid (TACA) Based on Quantitative Evidence


Probing Extended vs. Folded GABA Conformations at ρ1 GABAC Receptor Orthosteric Sites

TACA, with its trans (extended) conformation, serves as the ideal agonist for experiments designed to map the conformational preferences of the ρ1 GABAC receptor binding pocket. The 158-fold EC50 difference between TACA (0.6 μM) and the cis-isomer CACA (95 μM) directly correlates with the fixed distance between the amino nitrogen and carboxyl carbon, enabling structure-activity relationship (SAR) studies that discriminate between extended and folded GABA binding modes [1]. Researchers investigating binding-site geometry or designing subtype-selective ligands should procure TACA as the high-affinity extended-conformation probe.

Simultaneous GABAC Receptor Activation and GABA Transport Inhibition in Synaptic Clearance Studies

TACA uniquely combines potent ρ1 GABAC receptor agonism (Ki = 0.36 μM) with competitive inhibition of GABA uptake transporters [2]. This dual pharmacology makes TACA the compound of choice for studies investigating the interplay between receptor activation and neurotransmitter clearance, such as modelling extrasynaptic GABA spillover or testing hypotheses about transporter-mediated modulation of inhibitory tone. Neither CACA, muscimol, nor isoguvacine replicate this dual functional profile.

Metabolic Fate Analysis of Conformationally Restricted GABA Analogues via GABA-T Enzyme Assays

TACA is a validated substrate for GABA transaminase, distinguishing it from metabolically stable GABAC receptor agonists . This property enables its use as a tracer or model substrate in GABA-T enzyme kinetic studies, where the conformational constraint of TACA can reveal stereochemical requirements for enzymatic deamination. For procurement in metabolic stability comparative studies, TACA provides a necessary positive-control substrate against non-substrate analogues such as CACA.

In Vivo Pharmacological Studies Requiring Proconvulsant Activity as an Experimental Endpoint

TACA (20 mg/kg, i.p.) has been shown to produce proconvulsant effects in the electroconvulsive threshold test in mice, an outcome attributed to its potent GABAA and GABAC receptor agonism leading to paradoxical network excitation [3]. This established in vivo pharmacological response makes TACA a suitable positive control or tool compound for seizure susceptibility studies, where its proconvulsant profile can be quantitatively compared against other GABAergic agents.

Quote Request

Request a Quote for 4-Aminobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.